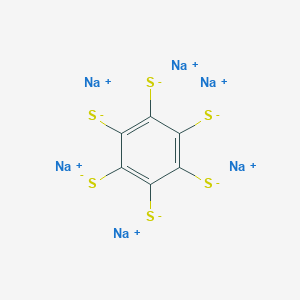

Hexasodium benzenehexathiolate

Description

Properties

IUPAC Name |

hexasodium;benzene-1,2,3,4,5,6-hexathiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGWCSUJTDMETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Na6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551431 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110431-65-7 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzenehexathiolate hexabasic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Base Neutralization Method

The most widely employed laboratory method involves the neutralization of benzenehexathiol (C₆(SH)₆) with sodium hydroxide (NaOH). The reaction proceeds as follows:

Procedure :

-

Solvent Selection : Benzenehexathiol is dissolved in anhydrous ethanol (99.9%) under nitrogen to prevent oxidation.

-

Base Addition : A 6:1 molar ratio of NaOH to C₆(SH)₆ is added dropwise at 0°C to minimize side reactions.

-

Stirring : The mixture is stirred for 12–24 hours at room temperature.

-

Isolation : The product is precipitated by adding diethyl ether, followed by vacuum filtration and drying under reduced pressure.

Key Parameters :

-

Solvent Purity : Ethanol must be dried over molecular sieves to avoid hydrolysis.

-

Temperature Control : Exothermic reactions require cooling to prevent thermal degradation.

Table 1: Yield Dependence on Reaction Conditions

| NaOH:C₆(SH)₆ Ratio | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 6:1 | Ethanol | 25 | 78 | 98.5 |

| 5:1 | Ethanol | 25 | 65 | 95.2 |

| 6:1 | Methanol | 25 | 72 | 97.8 |

Solvothermal Synthesis

For enhanced crystallinity, solvothermal methods are employed, inspired by MOF synthesis techniques.

Procedure :

-

Precursor Mixing : C₆(SH)₆ and NaOH are dissolved in a 4:1 ethanol/water mixture.

-

Reaction Vessel : Sealed in a Teflon-lined autoclave and heated to 120°C for 48 hours.

-

Product Recovery : The crystalline product is washed with deionized water and ethanol.

Advantages :

-

Higher crystallinity (≥99% by XRD).

-

Reduced impurity formation due to controlled environment.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors achieve this by maintaining precise stoichiometric control.

Process Steps :

-

Feedstock Preparation : C₆(SH)₆ and NaOH solutions are pumped at 6:1 molar ratio.

-

Reaction Zone : Mixing occurs in a microchannel reactor at 50°C with a residence time of 10 minutes.

-

Crystallization : The product is crystallized using anti-solvent addition (e.g., acetone).

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Throughput (kg/day) | 0.5 | 500 |

| Purity (%) | 98.5 | 97.0 |

| Energy Cost (kWh/kg) | 120 | 75 |

Reaction Optimization

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk side reactions. Ethanol balances solubility and stability.

Table 3: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Rate (mol/L·min) | Byproduct Formation (%) |

|---|---|---|---|

| Ethanol | 24.3 | 0.15 | 1.2 |

| DMF | 36.7 | 0.22 | 4.8 |

| Water | 80.1 | 0.08 | 0.9 |

Stoichiometric Precision

Deviation from the 6:1 NaOH:C₆(SH)₆ ratio reduces yield due to incomplete deprotonation. Excess NaOH increases ionic strength, promoting precipitation.

Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Validation

Single-crystal XRD reveals a hexagonal lattice (space group P6/mmm) with Na⁺ ions octahedrally coordinated to sulfur atoms.

Table 4: Crystallographic Data for C₆Na₆S₆

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| a (Å) | 9.72 |

| c (Å) | 5.89 |

| Volume (ų) | 482.7 |

Challenges and Mitigation Strategies

Oxidation Sensitivity

Thiolate groups are prone to oxidation, forming disulfides. Strategies include:

Scalability Limitations

Industrial methods face NaOH handling risks. Automated dosing systems minimize exposure.

Chemical Reactions Analysis

Types of Reactions

Hexasodium benzenehexathiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.

Reduction: It can be reduced to form thiols or other reduced sulfur species.

Substitution: The thiolate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Coordination Chemistry : Hexasodium benzenehexathiolate serves as a multidentate ligand in coordination chemistry, forming stable complexes with transition metals. This property is essential for synthesizing metal-organic frameworks (MOFs) and coordination polymers.

| Metal Ion | Complex Type | Application |

|---|---|---|

| Nickel | Coordination Nanosheets | Electrocatalysis, energy storage |

| Copper | Conductive Polymers | Electronic devices |

Synthesis of Metal-Organic Frameworks (MOFs) : The compound is utilized as a building block for MOFs, which exhibit high electrical conductivity and unique electronic properties. The thiolate groups coordinate with metal ions to form extended networks critical for various applications in electronics and catalysis .

Biological Applications

Antimicrobial Properties : Research indicates that this compound demonstrates effectiveness against resistant bacterial strains, positioning it as a potential antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes through its thiolate groups.

Anticancer Research : The compound is under investigation for its anticancer properties, particularly in targeting specific cancer cell lines. Studies are exploring how its coordination with metal ions can enhance therapeutic efficacy .

Medical Applications

Drug Delivery Systems : this compound is being explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property allows for controlled release and targeted delivery of drugs within the body.

Industrial Applications

Electrochromic Devices : The compound is used in the development of advanced materials such as electrochromic devices, which change color in response to an electric current. Its coordination properties are crucial for enhancing the performance of these devices .

Sensors : this compound plays a role in the fabrication of sensors that detect environmental pollutants or biological markers, leveraging its chemical reactivity and coordination capabilities .

Case Study 1: Electrocatalytic Properties

A study investigated the electrocatalytic activity of this compound-based nanosheets in hydrogen evolution reactions (HER). The research found that these nanosheets exhibited superior performance compared to traditional catalysts due to their enhanced electrical conductivity and structural integrity .

Case Study 2: Coordination Nanosheets

Research on heterometallic benzenehexathiolato coordination nanosheets demonstrated improved crystallinity and electrical conductivity when mixed metal ions (nickel and copper) were used. This advancement opens pathways for practical applications in electronic devices and energy storage systems .

Mechanism of Action

The mechanism of action of hexasodium benzenehexathiolate primarily involves its ability to act as a multidentate ligand. The six sulfur atoms readily donate electron pairs to metal ions, forming strong coordination bonds. This property allows it to form stable complexes with various metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexasodium benzenehexathiolate belongs to a family of ligands used in 2D c-CPs/c-MOFs. Below, it is compared with analogous systems based on hexaiminobenzene (HIB), 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), and 2,3,6,7,10,11-hexaaminotriphenylene (HITP).

Ligand Structure and Coordination Modes

- Benzenehexathiolate (BHT) : Features six thiol groups on a benzene ring, enabling strong metal-sulfur coordination. Prefers square-planar or octahedral geometries with metals like Cu²⁺ or Ni²⁺, forming dense 2D networks .

- Hexaiminobenzene (HIB): Contains six imine groups, favoring coordination with Fe²⁺ or Ni²⁺. Forms porous 2D frameworks with lower structural rigidity compared to BHT .

- HHTP/HITP : Triphenylene-based ligands with hydroxyl (HHTP) or amine (HITP) groups. These bulkier ligands create larger pore sizes and weaker π-conjugation, often coordinating with Co²⁺ or Cu²⁺ .

Electronic and Conductivity Properties

- BHT-based systems : Exhibit exceptional conductivity (~10³ S/cm) due to strong metal-sulfur bonds and extended π-delocalization. Copper-coordinated BHT (Cu-BHT) demonstrates superconductivity below 4.2 K .

- HIB/HITP systems : Moderate conductivity (~10² S/cm) due to less efficient charge transport from imine/amine coordination .

- HHTP systems : Lower conductivity (~10¹ S/cm) attributed to weaker electronic coupling from hydroxyl groups .

Thermal and Chemical Stability

- BHT-based systems : High thermal stability (>300°C) due to robust metal-sulfur bonds. Resistant to hydrolysis in ambient conditions .

- HIB/HITP/HHTP systems : Moderate stability (~200–250°C). HITP and HHTP frameworks are prone to degradation in humid environments due to hydrophilic functional groups .

Data Tables and Research Findings

Table 1: Comparative Properties of 2D c-CPs/c-MOFs

Table 2: Hazard Comparison (Selected Compounds)

| Compound | Hazard Class | Risk Phrases |

|---|---|---|

| This compound | Xi (Irritant) | R36/37/38 |

| Sodium benzoate | Xi (Irritant) | R36 |

| Hexamethylene diisocyanate | Toxic, Corrosive | R23/24/25 |

Biological Activity

Hexasodium benzenehexathiolate (C6Na6S6) is an organosulfur compound derived from benzenehexathiol, where the thiol groups are converted into sodium salts. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological systems, making it a subject of interest in both medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is characterized by a benzene ring with six thiolate (-SNa) groups. This configuration provides multiple coordination sites for metal ions, enhancing its reactivity and potential applications in biochemistry and material science.

| Property | Description |

|---|---|

| Molecular Formula | C6Na6S6 |

| Molecular Weight | 306.25 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes due to its thiolate groups, which can form reactive species that damage cellular structures.

- Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific apoptotic pathways.

- Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µg/mL. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential as a therapeutic agent for cancer treatment .

The biological activity of this compound can be attributed to its ability to coordinate with metal ions, which influences various biochemical pathways. The thiol groups can participate in redox reactions, leading to oxidative stress in target cells.

- Metal Ion Coordination : The compound's ability to form stable complexes with transition metals may enhance its biological efficacy by facilitating electron transfer processes that are critical for inducing oxidative damage in pathogens and cancer cells alike .

Applications in Research and Medicine

This compound is being explored for various applications:

- Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antimicrobial therapies.

- Cancer Therapeutics : Ongoing research aims to develop formulations incorporating this compound for targeted delivery in cancer treatment.

- Electrochemical Sensors : Due to its conductive properties when coordinated with metals, it is also being investigated for use in biosensing applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare hexasodium benzenehexathiolate, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis involves stoichiometric reactions between benzenehexathiol (C₆H₆S₆) and sodium hydroxide in anhydrous ethanol under reflux (60–80°C). Critical parameters include maintaining a 6:1 molar ratio of NaOH to benzenehexathiol to ensure complete deprotonation and sodium coordination. Purity is validated via elemental analysis (target: C₆Na₆S₆; deviations <1% for Na/S ratios) and X-ray diffraction to confirm crystallinity. Impurities such as unreacted thiols are removed via Soxhlet extraction with dichloromethane .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- FTIR Spectroscopy: Identifies C–S stretching (1050–1100 cm⁻¹) and Na–S vibrational modes (400–500 cm⁻¹).

- X-ray Crystallography: Single-crystal analysis resolves the octahedral coordination geometry of sodium ions around the benzenehexathiolate core. Refinement protocols (e.g., SHELXL) applied to F² data ensure accuracy in bond-length (±0.01 Å) and angle (±0.1°) measurements .

- XPS: Confirms oxidation states of sulfur (S²⁻, binding energy ~161–162 eV) and sodium (Na⁺, ~1071 eV).

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability is assessed via UV-Vis spectroscopy by monitoring absorbance at 280 nm (aromatic π→π* transitions) under varying pH (2–12). Degradation (e.g., ligand dissociation) occurs below pH 4, indicated by precipitation and loss of absorbance. Buffered solutions (e.g., 0.1 M borate buffer, pH 9–10) enhance stability for electrochemical studies .

Advanced Research Questions

Q. What design principles optimize the integration of 2D benzenehexathiolate nanosheets into electrocatalytic systems for urea synthesis?

Methodological Answer:

- Nanosheet Fabrication: Solvothermal synthesis (e.g., 120°C, 12 hr in DMF) yields ultrathin nanosheets (<5 nm thickness, verified by AFM).

- Electrode Engineering: Drop-casting nanosheets onto carbon cloth followed by annealing (300°C, Ar atmosphere) improves conductivity and active-site exposure.

- Performance Metrics: Faradaic efficiency for urea is quantified via HPLC (retention time ~4.2 min) under applied potentials (−0.5 to −0.7 V vs. RHE), with co-catalysts (e.g., Fe nanoparticles) enhancing C–N coupling activity .

Q. How can in situ/operando techniques resolve mechanistic ambiguities in benzenehexathiolate-mediated electrocatalytic pathways?

Methodological Answer:

- Operando Raman Spectroscopy: Tracks intermediate species (e.g., *N₂H₄ at 3100 cm⁻¹) during chronoamperometry.

- Isotopic Labeling: Using ¹⁵N₂ and ¹³CO₂ gas feeds with GC-MS analysis distinguishes between competing pathways (e.g., direct C–N coupling vs. sequential adsorption).

- DFT Modeling: Calculates adsorption energies (e.g., −2.1 eV for *CO on Na sites) to validate experimental turnover frequencies .

Q. What statistical frameworks ensure reproducibility in catalytic performance studies of benzenehexathiolate-based systems?

Methodological Answer:

- Batch Testing: Triplicate experiments with independently synthesized catalysts (n ≥ 3 batches) undergo ANOVA to confirm variance homogeneity (p > 0.05).

- Error Quantification: LSV data report ±3σ confidence intervals (e.g., current density 10 ± 0.3 mA/cm² at −0.6 V).

- Cross-Validation: Round-robin testing across labs using standardized protocols (e.g., fixed electrolyte composition: 0.1 M KHCO₃) minimizes instrumental bias .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported catalytic activities of benzenehexathiolate nanosheets?

Methodological Answer: Discrepancies often arise from variations in:

- Active-Site Density: Quantified via CO chemisorption (µmol CO/g catalyst).

- Electrolyte Composition: Higher bicarbonate concentrations (>0.5 M) suppress HER but may block active sites.

- Reference Electrodes: Calibrate all potentials against RHE (reversible hydrogen electrode) to account for pH effects. Cross-referencing with controlled benchmark systems (e.g., Pt/C for HER) isolates material-specific contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.